molecular formula C26H21N3O5 B1202652 8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one

8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one

Cat. No. B1202652
M. Wt: 455.5 g/mol
InChI Key: HOSWCJDTHOAORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coelenterazine 2-hydroperoxide is a member of the class of oxidized luciferins that is obtained via formal hydroperoxidation at position 2 of Oplophorus luciferin. It has a role as a member of oxidized luciferins and a marine metabolite. It is an imidazopyrazine, a polyphenol and a peroxol. It derives from an Oplophorus luciferin.

Scientific Research Applications

Antioxidative Properties

The compound 8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one, related to coelenterazine and coelenteramine, has been studied for its antioxidative properties. A study found that this compound and its derivatives can inhibit lipid peroxidation, showcasing significant antioxidant capabilities. Such properties are crucial in understanding oxidative stress-related biological processes and potentially developing antioxidant therapies (Burton et al., 2003).

Synthesis and Molecular Structure

Research on the synthesis and molecular structure of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, closely related to the compound , reveals insights into their physical properties. This includes studies on their crystal structures and spectroscopic properties, providing a foundational understanding of their chemical behavior and potential applications in various fields of chemistry and materials science (Nakai et al., 2003).

Chemiluminescence Studies

Chemiluminescence, the emission of light as a result of a chemical reaction, has been studied in compounds like 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-one. These studies are crucial in understanding the electronic properties of such compounds and their potential applications in bioluminescence and analytical chemistry. This research can be directly linked to the study of similar compounds like 8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one (Teranishi et al., 1999).

Biochemical Applications

The compound's close relatives, such as coelenterazine, have been studied for their biochemical applications, particularly in oxidative stress research. For instance, the antioxidative properties of natural coelenterazine and its synthetic analogues in rat hepatocytes under oxidative stress provide crucial insights into cellular defense mechanisms against oxidative damage (Dubuisson et al., 2000).

properties

Product Name

8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C26H21N3O5/c30-20-10-6-18(7-11-20)15-26(34-33)25(32)29-16-23(19-8-12-21(31)13-9-19)27-22(24(29)28-26)14-17-4-2-1-3-5-17/h1-13,16,30-31,33H,14-15H2

InChI Key

HOSWCJDTHOAORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one
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8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one
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8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one
Reactant of Route 4
8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one
Reactant of Route 5
8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one
Reactant of Route 6
8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one

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